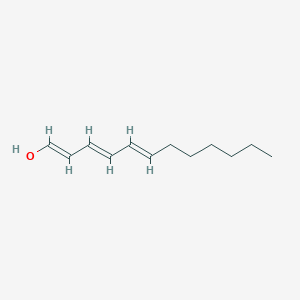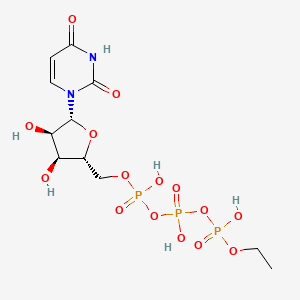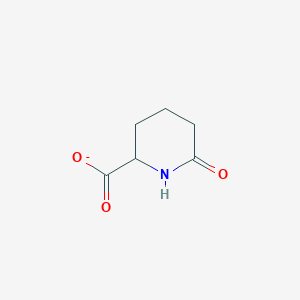
6-Oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxopiperidine-2-carboxylate can be synthesized through the cyclization of alpha-aminoadipic acid. This reaction is typically catalyzed by Penicillium chrysogenum, which converts alpha-aminoadipic acid into the δ-lactam 6-oxo-piperidine-2-carboxylic acid . The reaction conditions involve the use of specific strains of Penicillium chrysogenum and controlled fermentation processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using optimized strains of Penicillium chrysogenum. These processes are designed to maximize yield and purity of the compound, ensuring its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties that are useful in different applications .
Scientific Research Applications
6-Oxopiperidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a bacterial metabolite, it plays a role in the metabolic processes of bacteria, particularly in the synthesis of penicillin G by Penicillium chrysogenum . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6-Oxopiperidine-2-carboxylate include:
Piperidine-2-carboxylic acid: The parent compound from which this compound is derived.
Alpha-aminoadipic acid: A precursor in the synthesis of this compound.
6-Oxopiperidine-2-carboxylic acid: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution at position 6 by an oxo group, which imparts distinct chemical and biological properties. This substitution makes it particularly useful in the synthesis of antibiotics and other biologically active compounds .
Properties
Molecular Formula |
C6H8NO3- |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
FZXCPFJMYOQZCA-UHFFFAOYSA-M |
SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
Synonyms |
6-OPCA 6-oxopiperidine-2-carboxylate 6-oxopiperidine-2-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


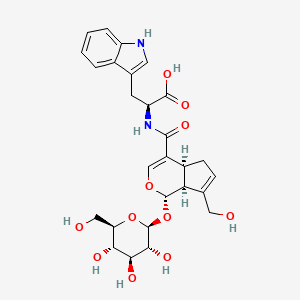

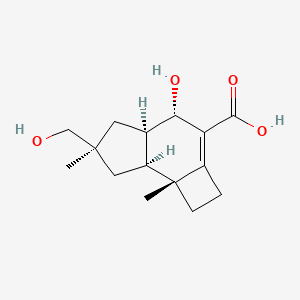

![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)
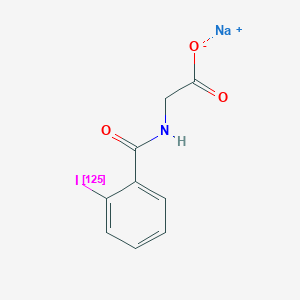

![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)
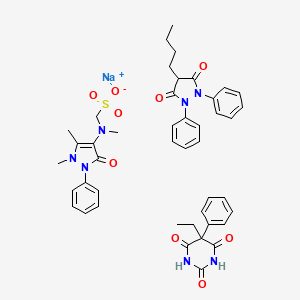
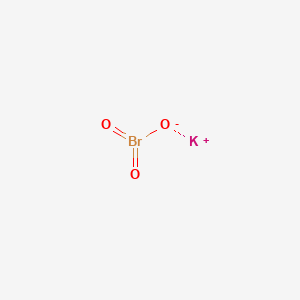
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)

